REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][C:3]=1[OH:10].[OH-:11].[Na+].O.[CH2:14]=O.[C:16](O)(=[O:18])C>>[OH:11][CH2:1][C:2]1[C:7]([CH3:8])=[C:6]([CH2:16][OH:18])[C:5]([CH3:9])=[C:4]([CH3:14])[C:3]=1[OH:10] |f:1.2|
|
Name
|
|
Quantity
|
136.19 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1C)C)O
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
486.91 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
180.15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
While stirring at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added for neutralization
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to25° C
|
Type
|
FILTRATION
|
Details
|
and filtered
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with 1000 g of ethylacetate
|
Type
|
WASH
|
Details
|
the ethyl acetate layer was washed with water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 20° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filter cake thus obtained
|
Type
|
WASH
|
Details
|
was rinsed with 400 g of toluene
|
Type
|
CUSTOM
|
Details
|
dried a whole day and night at 45°C. under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C(=C(C(=C1C)CO)C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |